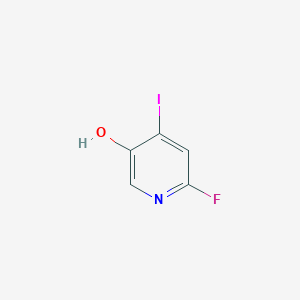
4-(methylsulfanyl)thiophene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(methylsulfanyl)thiophene-3-carbaldehyde is a chemical compound with the molecular formula C6H6OS2 . It is a powder in physical form .
Synthesis Analysis
The synthesis of thiophene derivatives, including 4-(methylsulfanyl)thiophene-3-carbaldehyde, has been a topic of interest in recent years . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For instance, the synthesis of 2-substituted thiophene 3-carbaldehyde through [3 + 2] cycloaddition of 1,4-dithiane-2,5-diol and ynals has been reported .Molecular Structure Analysis
The molecular weight of 4-(methylsulfanyl)thiophene-3-carbaldehyde is 158.25 . The InChI code for this compound is 1S/C6H6OS2/c1-8-6-4-9-3-5 (6)2-7/h2-4H,1H3 .Chemical Reactions Analysis
Thiophene-based analogs, including 4-(methylsulfanyl)thiophene-3-carbaldehyde, have been used to improve advanced compounds with a variety of biological effects . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .Physical And Chemical Properties Analysis
4-(methylsulfanyl)thiophene-3-carbaldehyde is a powder with a melting point of 53-55 degrees Celsius .Safety and Hazards
This compound is classified as a combustible liquid. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Zukünftige Richtungen
While the specific future directions for 4-(methylsulfanyl)thiophene-3-carbaldehyde are not mentioned in the retrieved sources, thiophene derivatives in general are being extensively studied for their potential applications in various fields, including medicinal chemistry, organic semiconductors, organic field-effect transistors (OFETs), and the fabrication of organic light-emitting diodes (OLEDs) .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(methylsulfanyl)thiophene-3-carbaldehyde involves the introduction of a methylsulfanyl group onto a thiophene ring, followed by the oxidation of the resulting thioether to form the aldehyde functional group.", "Starting Materials": [ "Thiophene", "Methyl mercaptan", "Sodium hydride", "Chloroacetaldehyde", "Acetic acid", "Sodium chlorite", "Sodium bicarbonate", "Water" ], "Reaction": [ "Thiophene is treated with methyl mercaptan and sodium hydride in anhydrous conditions to form 4-(methylsulfanyl)thiophene.", "The resulting thioether is then reacted with chloroacetaldehyde in the presence of acetic acid to form 4-(methylsulfanyl)thiophene-3-carbaldehyde.", "The aldehyde group is then oxidized to a carboxylic acid using sodium chlorite and sodium bicarbonate in water, yielding the final product of 4-(methylsulfanyl)thiophene-3-carbaldehyde." ] } | |
CAS-Nummer |
88511-85-7 |
Produktname |
4-(methylsulfanyl)thiophene-3-carbaldehyde |
Molekularformel |
C6H6OS2 |
Molekulargewicht |
158.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



